Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate
Description
Properties
CAS No. |
1152430-28-8 |
|---|---|
Molecular Formula |
C17H26N2O4S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H26N2O4S/c1-13-5-7-15(8-6-13)24(21,22)19-11-9-14(10-12-19)18-16(20)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,18,20) |
InChI Key |
KRTDYBGBHITEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally involves two main stages:
- Formation of tert-butyl piperidin-4-ylcarbamate (the protected piperidine intermediate).
- Sulfonylation of the piperidine nitrogen with 4-methylbenzenesulfonyl chloride (tosyl chloride) or related sulfonyl chlorides under basic conditions.
Detailed Synthetic Procedures
Representative Reaction Scheme
$$
\text{Piperidin-4-amine} + \text{Boc}_2\text{O} \xrightarrow[\text{DCM, base}]{\text{rt}} \text{tert-butyl piperidin-4-ylcarbamate}
$$
$$
\text{tert-butyl piperidin-4-ylcarbamate} + \text{4-methylphenylsulfonyl chloride} \xrightarrow[\text{DIPEA}]{0-20^\circ C} \text{this compound}
$$
Reaction Conditions and Optimization
Base and Solvent Effects
- Bases: DIPEA, Hunig's base (N-ethyl-N,N-diisopropylamine), sodium hydride, cesium carbonate. DIPEA is preferred for mild conditions and good yields in sulfonylation. Sodium hydride provides strong deprotonation for sulfonylation in some protocols.
- Solvents: Dichloromethane (DCM) is commonly used for sulfonylation due to good solubility and inertness. Dimethylformamide (DMF) is used for mesylation and substitution reactions at elevated temperatures.
Temperature and Time
- Typical sulfonylation reactions are performed between 0 °C and room temperature for 1–3 hours.
- Mesylation and substitution reactions in DMF may require heating to 100 °C overnight for completion.
Purification and Characterization
- Purification: Flash column chromatography using ethyl acetate/heptane or hexane mixtures is standard.
- Characterization:
- NMR (1H and 13C) confirms structure and purity.
- Mass spectrometry (ESI-MS) confirms molecular weight.
- TLC and LC-MS monitor reaction progress and purity.
Summary Table of Key Preparation Data
Additional Notes from Literature
- Some protocols involve the use of trifluoroacetic acid (TFA) for deprotection of tert-butyl carbamate groups to access free amines for further functionalization.
- Mesylated piperidine carbamates serve as versatile intermediates for nucleophilic substitution reactions, expanding synthetic utility.
- Base-mediated intramolecular decarboxylative amination methods have been reported for related carbamate derivatives, indicating alternative synthetic routes may be possible.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate and its analogs:
Structural and Functional Insights
Substituent Effects on Electronic Properties The 4-methylphenylsulfonyl group in the target compound is a strong electron-withdrawing substituent, enhancing electrophilicity at the piperidine nitrogen. In contrast, methylsulfonyl () offers similar electronic effects but with reduced steric bulk . Dimethylcarbamoyl () is a neutral substituent, balancing electron distribution and steric demands .
Synthetic Methodologies
- Ball-milling alkylation () enables solvent-free, efficient synthesis of ether-linked derivatives, contrasting with traditional solution-phase sulfonylation or carbamoylation .
- Amide coupling () and sulfonylation () are standard for introducing carbonyl and sulfonyl groups, respectively .
The thiophene-carbonyl derivative (MW 324.45) balances moderate size with heteroaromatic functionality, offering intermediate solubility .
Analogous compounds with heterocyclic substituents (e.g., thiophene, benzofuran) are explored for targeting kinases or GPCRs .
Biological Activity
Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate, with the CAS number 73874-95-0, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂S |
| Molecular Weight | 226.33 g/mol |
| Boiling Point | Not specified |
| InChI Key | CKXZPVPIDOJLLM-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.
Study Findings
-
Antibacterial Efficacy : The compound demonstrated potent antibacterial activity against various strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus faecium (VREfm)
- Biofilm Formation : It was effective against biofilm-forming strains of Staphylococcus epidermidis and Staphylococcus aureus, which are often resistant to standard treatments .
- Selectivity : Importantly, the compound showed selectivity over mammalian cell lines, indicating a lower risk of toxicity to human cells while effectively targeting bacterial cells .
Enzyme Inhibition
The compound's biological activity also extends to enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Studies
- Acetylcholinesterase Inhibition : Compounds with similar piperidine structures have been reported to exhibit strong AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease .
- Urease Inhibition : The compound has shown potential as a urease inhibitor, which could be beneficial in treating infections caused by urease-producing bacteria .
Pharmacological Applications
- Cancer Chemotherapy : The sulfonamide moiety in the compound is associated with antitumor activity, making it a candidate for further investigation in cancer therapies .
- Diuretic Activity : Compounds bearing similar structures have demonstrated diuretic effects, suggesting potential applications in managing conditions like hypertension .
- Hypoglycemic Effects : Some derivatives of piperidine compounds are known for their ability to control plasma glucose levels, indicating that this compound may also have implications in diabetes management .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate, and how can purity be ensured?
- Synthesis : The compound is typically synthesized via multi-step reactions involving sulfonylation of a piperidine intermediate. A common approach includes:
- Step 1 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) .
- Step 2 : Sulfonylation of the protected piperidine with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .
- Step 3 : Deprotection (if required) using acidic conditions (e.g., HCl in dioxane) .
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is recommended for isolating the final product. Purity (>95%) should be confirmed via HPLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key for confirming the Boc group (e.g., singlet at ~1.4 ppm for tert-butyl) and sulfonyl aromatic protons (7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (calculated for C₁₈H₂₆N₂O₄S: 366.16 g/mol) .
- IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm⁻¹) and sulfonyl S=O bands (~1350, 1150 cm⁻¹) .
Q. What are the stability considerations for long-term storage?
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
- Decomposition Risks : Elevated temperatures (>40°C) may degrade the sulfonamide moiety, forming 4-methylbenzenesulfonic acid as a byproduct .
Advanced Research Questions
Q. How can computational modeling optimize interactions of this compound with biological targets?
- Docking Studies : Use the compound’s SMILES string (
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C) to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Software like AutoDock Vina can predict binding affinities . - MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes in physiological conditions .
Q. What mechanistic insights explain contradictory yields in scaled-up syntheses?
- Side Reactions : Competing N-sulfonylation at alternative sites (e.g., piperidine C3) may occur under suboptimal stoichiometry or temperature .
- Scale-Up Challenges : Poor mixing in batch reactors can lead to localized overheating, degrading the Boc group. Switch to flow chemistry for better control .
- Mitigation : Monitor reaction progress via TLC or in-line IR. Optimize equivalents of sulfonyl chloride (1.2–1.5 eq) and reaction time (4–6 hrs) .
Q. How can researchers resolve discrepancies in reported biological activity data?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or sulfonamide-sensitive target expression levels can skew IC₅₀ values. Standardize assays using isogenic cell models .
- Metabolic Interference : Hepatic metabolism (e.g., cytochrome P450-mediated Boc cleavage) may reduce efficacy in vivo. Perform stability studies in liver microsomes .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Observed Yield | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonylation Temp | 0–5°C (slow addition) | 78% | 97 | |
| Boc Deprotection Agent | 4M HCl in dioxane | 92% | 99 | |
| Chromatography Solvent | Hexane:EtOAc (7:3 → 1:1) | N/A | >95 |
Table 2 : Stability Under Stress Conditions
| Condition | Degradation Products | Half-Life | Reference |
|---|---|---|---|
| pH 2.0 (37°C) | 4-methylbenzenesulfonic acid | 8 hrs | |
| 40°C (dry) | None detected | >30 days | |
| UV Light (254 nm) | Sulfonyl group decomposition | 48 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
